molecular formula C31H51N11O8 B12395361 Arg-Leu-Arg-Phe-Asp

Arg-Leu-Arg-Phe-Asp

Cat. No.: B12395361
M. Wt: 705.8 g/mol
InChI Key: MPYUJCBQHDQNOT-VUBDRERZSA-N
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Description

Arg-Leu-Arg-Phe-Asp is a pentapeptide composed of the amino acids arginine, leucine, phenylalanine, and aspartic acid. Peptides like this compound are crucial in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Leu-Arg-Phe-Asp typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides.

Chemical Reactions Analysis

Types of Reactions

Arg-Leu-Arg-Phe-Asp can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Substitution reactions can occur at specific amino acid residues, such as the phenylalanine residue undergoing electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in acetic acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can introduce new functional groups into the peptide.

Scientific Research Applications

Arg-Leu-Arg-Phe-Asp has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Plays a role in cell signaling and protein-protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.

    Industry: Used in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Arg-Leu-Arg-Phe-Asp involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    Arg-Gly-Asp: Another peptide with similar biological functions.

    Leu-Arg-Phe: Shares some structural similarities but has different functional properties.

Uniqueness

Arg-Leu-Arg-Phe-Asp is unique due to its specific sequence and the resulting three-dimensional structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C31H51N11O8

Molecular Weight

705.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid

InChI

InChI=1S/C31H51N11O8/c1-17(2)14-21(40-25(45)19(32)10-6-12-37-30(33)34)27(47)39-20(11-7-13-38-31(35)36)26(46)41-22(15-18-8-4-3-5-9-18)28(48)42-23(29(49)50)16-24(43)44/h3-5,8-9,17,19-23H,6-7,10-16,32H2,1-2H3,(H,39,47)(H,40,45)(H,41,46)(H,42,48)(H,43,44)(H,49,50)(H4,33,34,37)(H4,35,36,38)/t19-,20-,21-,22-,23-/m0/s1

InChI Key

MPYUJCBQHDQNOT-VUBDRERZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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